An In-depth Technical Guide to the Mechanism of Action of TAT-P110 in Mitochondrial Fission
An In-depth Technical Guide to the Mechanism of Action of TAT-P110 in Mitochondrial Fission
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial dynamics, the continuous cycle of fission and fusion, are critical for cellular health, and dysregulation of these processes is a key pathological feature in a growing number of diseases, particularly neurodegenerative disorders. Excessive mitochondrial fission, mediated by the GTPase Dynamin-related protein 1 (Drp1), leads to mitochondrial fragmentation, dysfunction, and subsequent cellular demise. TAT-P110 is a novel cell-penetrating peptide inhibitor designed to selectively curb pathological mitochondrial fission. This technical guide provides a comprehensive overview of the mechanism of action of TAT-P110, detailing its molecular target, downstream effects, and the experimental basis for its therapeutic potential.
Introduction to TAT-P110
TAT-P110 is a rationally designed chimeric peptide consisting of two key components:
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P110: A seven-amino-acid peptide (DLLPRGT) derived from the GTPase domain of Drp1.[1] This sequence is homologous to a region on the mitochondrial fission protein 1 (Fis1).[1]
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TAT: A cell-penetrating peptide derived from the trans-activating transcriptional activator of the Human Immunodeficiency Virus 1 (HIV-1).[2] This sequence (YGRKKRRQRRR) facilitates the efficient translocation of P110 across the plasma membrane, a critical feature for its biological activity.[2][3]
The core therapeutic hypothesis for TAT-P110 is that by selectively inhibiting the interaction between Drp1 and Fis1, it can prevent the excessive mitochondrial fission observed in pathological states without interfering with the basal, physiological functions of Drp1.[4]
Core Mechanism of Action: Inhibition of the Drp1-Fis1 Interaction
Under conditions of cellular stress, such as oxidative stress, Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondria to induce fission. This recruitment is facilitated by several adaptor proteins on the mitochondrial surface, including Fis1, Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49/51).[1]
TAT-P110's primary mechanism of action is the selective inhibition of the interaction between Drp1 and Fis1 .[1][5] This selectivity is crucial, as it leaves the interactions of Drp1 with other adaptor proteins, which are thought to mediate physiological mitochondrial fission, intact.[1]
The proposed mechanism for this inhibition is that P110, due to its sequence homology, competes with Fis1 for a binding site on Drp1.[1] This prevents the stable association of Drp1 with Fis1 on the mitochondrial membrane, thereby inhibiting the initiation of stress-induced fission.
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Caption: TAT-P110 selectively inhibits the Drp1-Fis1 interaction.
Quantitative Effects of TAT-P110
The efficacy of TAT-P110 has been quantified across various in vitro and in vivo models. The following tables summarize key findings.
Table 1: Inhibition of Drp1 GTPase Activity and Protein-Protein Interaction
| Parameter | Method | Model System | Result | Reference |
| Drp1 GTPase Activity Inhibition | In vitro GTPase assay | Recombinant Drp1 | ~50% inhibition at 1 µM P110 | [6][7] |
| Drp1-Fis1 Interaction | Co-immunoprecipitation | MPP+-treated SH-SY5Y cells | Abolished the increased interaction | [5] |
| Drp1-Fis1 Interaction | In vitro binding assay | Recombinant Drp1 and Fis1 | P110 blocked the interaction | [5] |
| Drp1 Translocation to Mitochondria | Western Blot of mitochondrial fractions | MPP+-treated SH-SY5Y cells | Reduced Drp1 association by ~50% at 1 µM | [5] |
Table 2: Effects of TAT-P110 on Mitochondrial Morphology
| Cell/Animal Model | Stressor | TAT-P110 Concentration | Effect on Mitochondrial Fragmentation | Reference |
| SH-SY5Y neuroblastoma cells | MPP+ (2 mM) | 1 µM | Reduced from 50% to 14% of cells with fragmented mitochondria | [5][8] |
| SH-SY5Y neuroblastoma cells | CCCP (5 µM) | 1 µM | Reduced from 63% to 23% of cells with fragmented mitochondria | [5][8] |
| Huntington's Disease (HD) striatal cells (HdhQ111) | Mutant Huntingtin | 1 µM | Reduced from 45% to 15% of cells with fragmented mitochondria | [3] |
| Fibroblasts from ALS patients | SOD1, FUS1, or TDP-43 mutations | 1 µM (2 days) | Significantly improved mitochondrial interconnectivity (from 0.48 to 1.32) |
Table 3: Downstream Cellular Effects of TAT-P110
| Parameter | Cell/Animal Model | Stressor | TAT-P110 Concentration | Outcome | Reference |
| Mitochondrial ROS Production | SH-SY5Y cells | MPP+ | 1 µM | Abolished MPP+-induced mitochondrial superoxide (B77818) production | [5] |
| Mitochondrial Membrane Potential | SH-SY5Y cells | MPP+ or CCCP | 1 µM | Significantly recovered mitochondrial membrane potential | [9] |
| Apoptosis | SH-SY5Y cells | MPP+ | 1 µM | Greatly reduced the number of apoptotic cells | [5][9] |
| Neurite Loss | Primary dopaminergic neurons | MPP+ | 1 µM | Reduced neurite loss | [5][6] |
| Cell Viability | SH-SY5Y cells | MPP+ | 1 µM | Significantly improved cell viability | [5][9] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of TAT-P110.
Assessment of Mitochondrial Morphology via Immunofluorescence
This protocol is used to visualize and quantify changes in mitochondrial morphology in response to TAT-P110 treatment.
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Caption: Experimental workflow for assessing mitochondrial morphology.
Detailed Steps:
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Cell Culture and Treatment:
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Seed cells (e.g., SH-SY5Y human neuroblastoma cells) onto sterile glass coverslips in a 24-well plate.
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Allow cells to adhere and grow to the desired confluency.
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Pre-treat cells with TAT-P110 (typically 1 µM) for 30 minutes.[5]
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Induce mitochondrial stress with an appropriate agent (e.g., 2 mM MPP+ for 4 hours or 5 µM CCCP for 30 minutes).[5][8]
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Fixation and Permeabilization:
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Immunostaining:
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Wash three times with PBS.
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Block non-specific antibody binding with a blocking buffer (e.g., 2% normal goat serum in PBS) for 1 hour at room temperature.[10]
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Incubate with a primary antibody against a mitochondrial marker, such as anti-Tom20 (a subunit of the translocase of the outer mitochondrial membrane), diluted in blocking buffer (e.g., 1:500-1:1000) overnight at 4°C.[1][5]
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Wash three times with PBS.
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Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
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(Optional) Counterstain nuclei with DAPI or Hoechst stain.
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-
Imaging and Analysis:
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Wash three times with PBS.
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Mount coverslips onto microscope slides using an anti-fade mounting medium.
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Visualize and capture images using a fluorescence or confocal microscope.
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Quantify mitochondrial morphology. This can be done by classifying cells based on their mitochondrial morphology (e.g., filamentous, intermediate, fragmented) and calculating the percentage of cells in each category.[5] At least 100-200 cells per experimental group should be counted by a blinded observer.[3][5]
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Co-immunoprecipitation (Co-IP) to Assess Drp1-Fis1 Interaction
This protocol is used to determine if TAT-P110 disrupts the interaction between Drp1 and Fis1.
Detailed Steps:
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Cell Lysis:
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Treat cells as described in section 4.1.1.
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Wash cells with cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer or a specific IP lysis buffer) containing protease and phosphatase inhibitors.
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Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
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-
Pre-clearing (Optional but Recommended):
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Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads for 30-60 minutes at 4°C to reduce non-specific binding.
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Centrifuge and collect the supernatant.
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Immunoprecipitation:
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Incubate the pre-cleared lysate with an antibody against one of the proteins of interest (e.g., anti-Drp1) overnight at 4°C with gentle rotation.[5]
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Add protein A/G beads and incubate for another 1-4 hours to capture the antibody-protein complexes.
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Washing:
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Pellet the beads by centrifugation and discard the supernatant.
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Wash the beads multiple times with cold lysis buffer to remove non-specifically bound proteins.
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Elution and Western Blot Analysis:
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Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Probe the membrane with an antibody against the other protein of interest (e.g., anti-Fis1) to detect the co-immunoprecipitated protein.[5]
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The presence of a band for Fis1 in the Drp1 immunoprecipitate indicates an interaction. A reduction or absence of this band in TAT-P110-treated samples demonstrates the inhibitory effect of the peptide.
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Signaling Pathways and Logical Relationships
The mechanism of TAT-P110 can be visualized as a targeted intervention in the mitochondrial fission signaling cascade.
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Caption: Signaling cascade of TAT-P110's neuroprotective effects.
Conclusion and Future Directions
TAT-P110 represents a promising therapeutic strategy for a range of diseases characterized by excessive mitochondrial fission. Its targeted mechanism of action, selectively inhibiting the stress-induced Drp1-Fis1 interaction, allows for the preservation of physiological mitochondrial dynamics. The extensive preclinical data demonstrate its efficacy in reducing mitochondrial fragmentation, mitigating oxidative stress, and promoting cell survival.
Future research should focus on:
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Pharmacokinetics and Pharmacodynamics: Detailed studies to understand the in vivo stability, distribution, and clearance of TAT-P110.
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Clinical Translation: Rigorous clinical trials to evaluate the safety and efficacy of TAT-P110 in human diseases.
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Biomarker Development: Identification of reliable biomarkers to monitor the therapeutic response to TAT-P110 treatment.
This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the therapeutic potential of TAT-P110.
References
- 1. Immunofluorescence microscopy [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20130053321A1 - Inhibitors of mitochondrial fission and methods of use thereof - Google Patents [patents.google.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 10. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
